molecular formula C18H21BrN2O3S B3533984 N-(3-bromophenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

N-(3-bromophenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

Cat. No.: B3533984
M. Wt: 425.3 g/mol
InChI Key: DZPITVWOFHEFHA-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide is a complex organic compound with the molecular formula C15H16BrNO2S This compound is characterized by the presence of a bromophenyl group, a methyl group, and a trimethylphenylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-bromophenylamine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate, which is then reacted with methyl glycine to yield the final product. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or ammonia for nucleophilic substitution.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(3-bromophenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-(3-bromophenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S/c1-12-8-13(2)18(14(3)9-12)25(23,24)21(4)11-17(22)20-16-7-5-6-15(19)10-16/h5-10H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPITVWOFHEFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-bromophenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
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N-(3-bromophenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
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N-(3-bromophenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
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N-(3-bromophenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

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